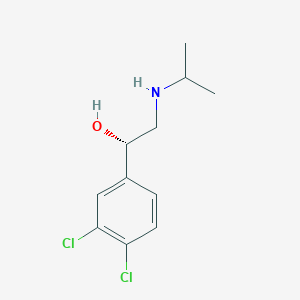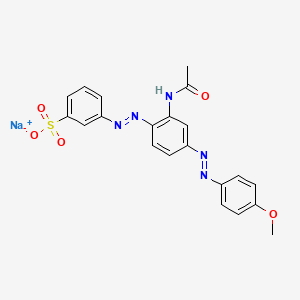
2-(Acetylamino)-1-((3-sulfophenyl)azo)-4-((4-methoxyphenyl)azo)benzene, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetylamino)-1-((3-sulfophenyl)azo)-4-((4-methoxyphenyl)azo)benzene, sodium salt is a complex organic compound belonging to the azo dye family. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various industries, including textiles, food, and pharmaceuticals, due to its vibrant color and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-1-((3-sulfophenyl)azo)-4-((4-methoxyphenyl)azo)benzene, sodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 3-sulfophenylamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-methoxyaniline in an alkaline medium to form the first azo bond.
Second Diazotization and Coupling: The resulting compound undergoes a second diazotization, followed by coupling with 2-acetylaminobenzene to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Acetylamino)-1-((3-sulfophenyl)azo)-4-((4-methoxyphenyl)azo)benzene, sodium salt undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride for halogenation or concentrated sulfuric acid for nitration.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-(Acetylamino)-1-((3-sulfophenyl)azo)-4-((4-methoxyphenyl)azo)benzene, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to highlight cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used as a dye in textiles, food coloring, and cosmetics.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. In biological systems, the azo groups can undergo reduction to form amines, which can then interact with cellular components. The exact pathways and molecular targets depend on the specific application and environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Metanil Yellow: Another azo dye with similar applications but different substituents on the aromatic rings.
Orange II: A simpler azo dye used in similar industries but with different color properties.
Tartrazine: A widely used food dye with a different molecular structure but similar azo functionality.
Uniqueness
2-(Acetylamino)-1-((3-sulfophenyl)azo)-4-((4-methoxyphenyl)azo)benzene, sodium salt is unique due to its specific combination of substituents, which confer distinct color properties and stability. Its dual azo groups and sulfonate functionality make it particularly useful in applications requiring high water solubility and vibrant color.
Propriétés
Numéro CAS |
74499-64-2 |
|---|---|
Formule moléculaire |
C21H18N5NaO5S |
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
sodium;3-[[2-acetamido-4-[(4-methoxyphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C21H19N5O5S.Na/c1-14(27)22-21-13-17(24-23-15-6-9-18(31-2)10-7-15)8-11-20(21)26-25-16-4-3-5-19(12-16)32(28,29)30;/h3-13H,1-2H3,(H,22,27)(H,28,29,30);/q;+1/p-1 |
Clé InChI |
XMQGLXXOBWOSCJ-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)OC)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


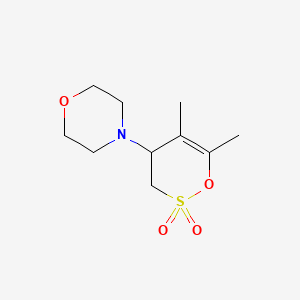
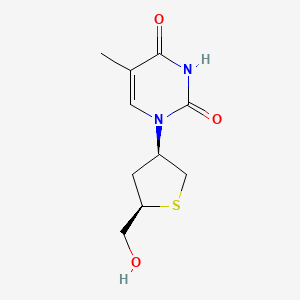

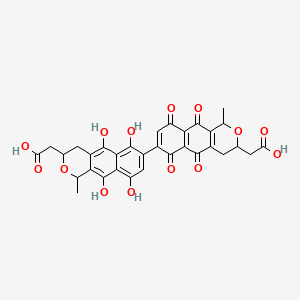


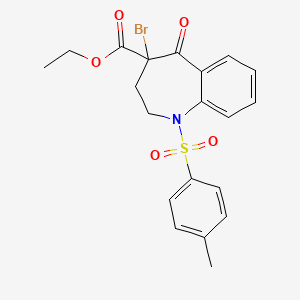
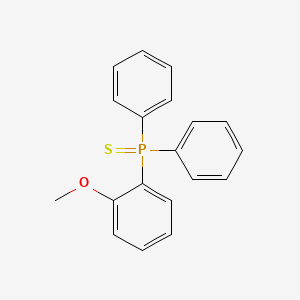
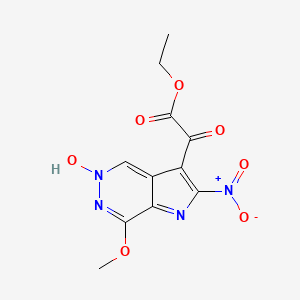
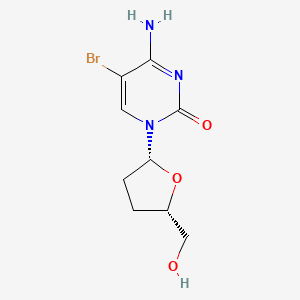
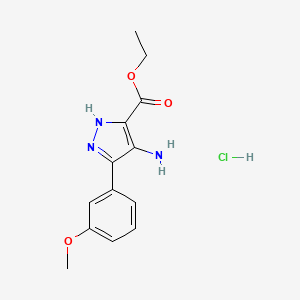
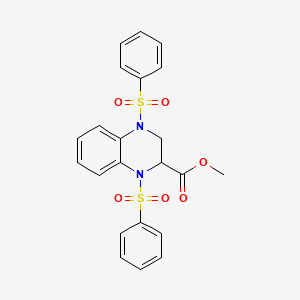
![[4-[4-(2-Chloroacetyl)oxyphenyl]sulfanylphenyl] 2-chloroacetate](/img/structure/B15194382.png)
